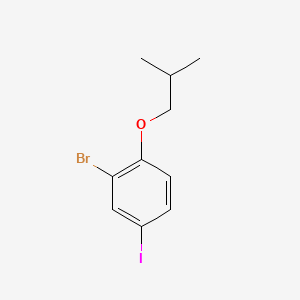
2-Bromo-4-iodo-1-isobutoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-iodo-1-isobutoxybenzene is an organic compound with the molecular formula C10H11BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and an isobutoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-isobutoxybenzene typically involves the bromination and iodination of a benzene derivative followed by the introduction of the isobutoxy group. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring under controlled conditions. The isobutoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
化学反应分析
Types of Reactions
2-Bromo-4-iodo-1-isobutoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by other aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2, I2) and nitrating agents (HNO3) are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like K2CO3 are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
科学研究应用
2-Bromo-4-iodo-1-isobutoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Medicine: It may serve as a precursor in the synthesis of drugs or as a probe in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which 2-Bromo-4-iodo-1-isobutoxybenzene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps when using palladium catalysts . The molecular targets and pathways involved can vary widely depending on the specific context of its use.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-iodo-1-methoxybenzene
- 2-Bromo-4-iodo-1-ethoxybenzene
- 2-Bromo-4-iodo-1-propoxybenzene
Uniqueness
2-Bromo-4-iodo-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can influence its reactivity and physical properties compared to other similar compounds. The specific arrangement of substituents on the benzene ring can also affect its behavior in chemical reactions and its applications in research and industry.
属性
IUPAC Name |
2-bromo-4-iodo-1-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQDLBHBKANPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
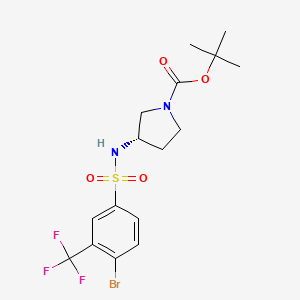
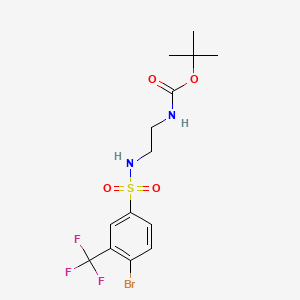
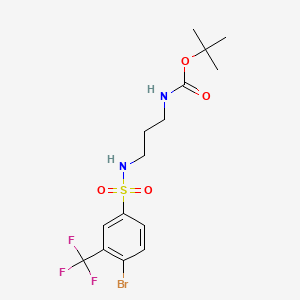
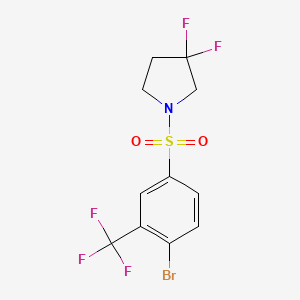
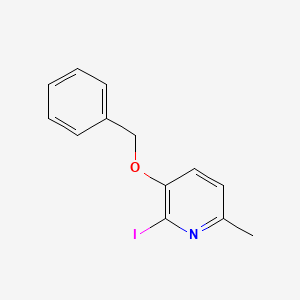
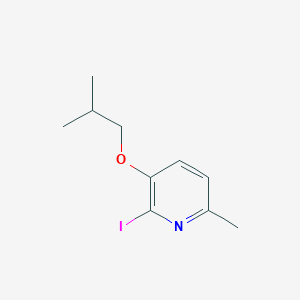
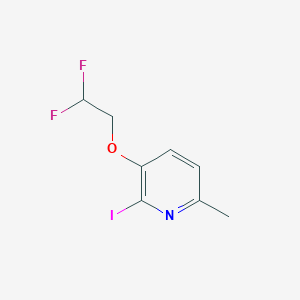
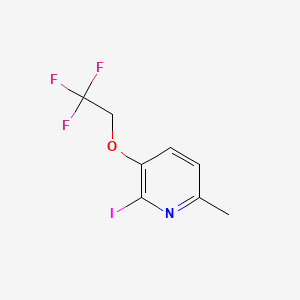
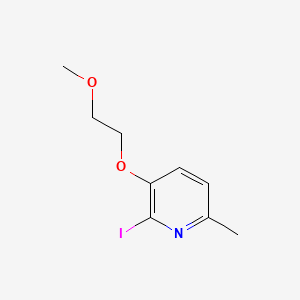
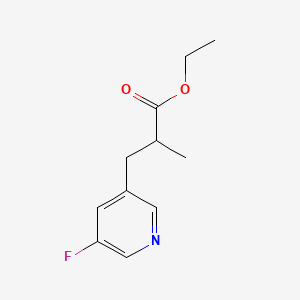
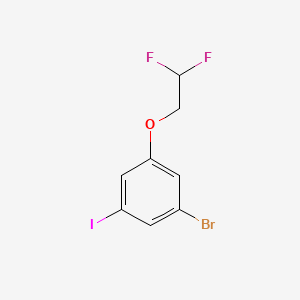
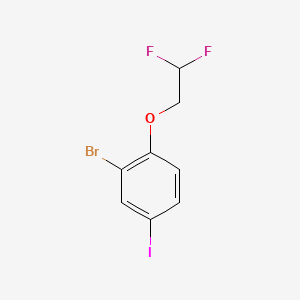
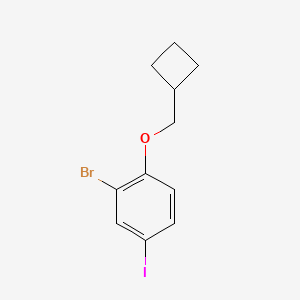
![3-[(2E)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B8247231.png)
